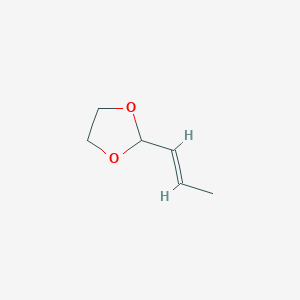
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of butanoates It is characterized by the presence of a butyl ester group, a hydroxyl group, and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is butyl (2S,3S)-2-oxo-3-(phenylsulfanyl)butanoate.
Reduction: The major product is butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanol.
Substitution: The major products depend on the substituent introduced, such as butyl (2S,3S)-2-hydroxy-3-(alkylsulfanyl)butanoate.
Aplicaciones Científicas De Investigación
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl (2S,3S)-2-hydroxy-3-(methylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(ethylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(propylsulfanyl)butanoate
Uniqueness
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with alkylsulfanyl groups. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
928122-08-1 |
|---|---|
Fórmula molecular |
C14H20O3S |
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
butyl (2S,3S)-2-hydroxy-3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-10-17-14(16)13(15)11(2)18-12-8-6-5-7-9-12/h5-9,11,13,15H,3-4,10H2,1-2H3/t11-,13+/m0/s1 |
Clave InChI |
MCFRZKKARFKDOD-WCQYABFASA-N |
SMILES isomérico |
CCCCOC(=O)[C@@H]([C@H](C)SC1=CC=CC=C1)O |
SMILES canónico |
CCCCOC(=O)C(C(C)SC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
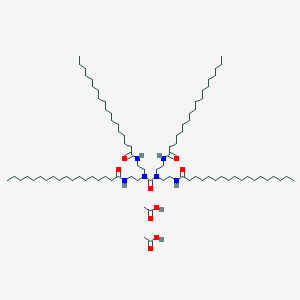
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
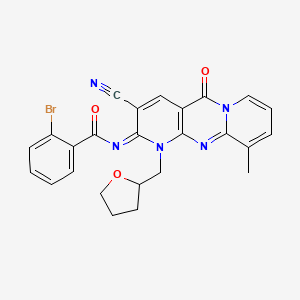
![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
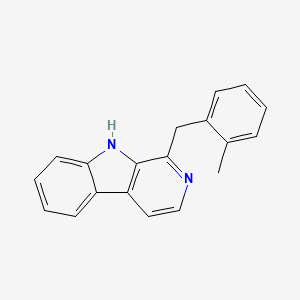
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
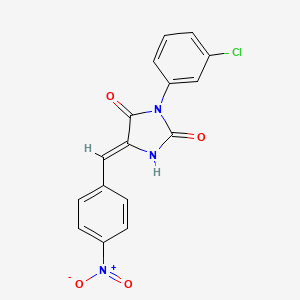
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
